Harmine Hydrochloride

Description

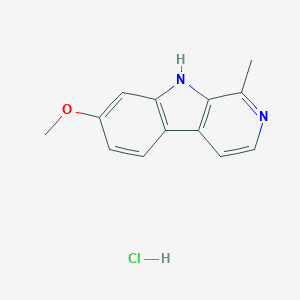

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLYCKZIUTKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40828-94-2 | |

| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052024 | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-27-1 | |

| Record name | Harmine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89I34ODAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harmine Hydrochloride: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of harmine hydrochloride. Harmine, a naturally occurring β-carboline alkaloid first isolated from Peganum harmala, has demonstrated a broad spectrum of pharmacological activities, with its antitumor properties being a significant area of recent research.[1][2][3] this compound, a derivative with improved water solubility and bioavailability, is increasingly being investigated for its therapeutic potential.[4][5] This document synthesizes current knowledge on its impact on cancer cell signaling, survival, and proliferation, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes to inhibit tumor growth and survival.[1][6] These mechanisms are often dose- and time-dependent and can vary across different cancer types.[1]

1.1. Induction of Apoptosis

A primary mechanism of harmine's anticancer activity is the induction of programmed cell death, or apoptosis. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

-

Intrinsic Pathway: Harmine modulates the balance of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][8][9] This shift leads to a reduction in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][4][7]

-

Extrinsic Pathway: Evidence also points to harmine's ability to upregulate caspase-8 and the BH3-interacting domain death agonist (Bid), key components of the death receptor pathway, which ultimately converges on the activation of caspase-3.[1][7]

1.2. Cell Cycle Arrest

This compound has been shown to halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][6]

-

G2/M Arrest: In hepatocellular carcinoma and pancreatic cancer cells, harmine and its hydrochloride form induce G2/M phase arrest.[4][6] This is often accompanied by the downregulation of G2/M regulatory proteins such as cyclin B1 and phosphorylated cdc2.[4][10]

-

G0/G1 and G1/S Arrest: In other cancer types, such as oral squamous carcinoma and leukemia, harmine induces G0/G1 or G1/S phase arrest.[6][11] This can be mediated by the upregulation of CDK inhibitors like p21 and p27 and the downregulation of cyclin D1 and CDK6.[1][5][11]

1.3. Inhibition of Cell Proliferation, Metastasis, and Angiogenesis

Harmine actively suppresses the processes that lead to tumor growth and spread.

-

Epithelial-to-Mesenchymal Transition (EMT): Harmine inhibits EMT, a critical process for tumor invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin, often through the inhibition of pathways like PI3K/AKT.[1][6]

-

Migration and Invasion: By downregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, and vascular endothelial growth factor (VEGF), harmine inhibits the ability of cancer cells to migrate and invade surrounding tissues.[12]

-

Angiogenesis: The inhibition of angiogenesis, the formation of new blood vessels that supply tumors, is another key antitumor mechanism of harmine.[1][3]

1.4. Modulation of Autophagy

Harmine's effect on autophagy—a cellular recycling process that can either promote or suppress tumor growth—is complex. Some studies indicate that harmine inhibits autophagy in conjunction with inducing apoptosis, a dual action that strongly promotes cancer cell death.[13][14] This is often achieved through the inhibition of the Akt/mTOR pathway.[1]

1.5. Key Molecular Targets

Harmine's broad effects are a result of its interaction with several key intracellular enzymes and proteins.

-

DYRK1A Inhibition: Harmine is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[6][15] DYRK1A is a potential therapeutic target in cancer as it regulates the cell cycle.[6] By inhibiting DYRK1A, harmine can block cell cycle progression and reduce the number of cancer cells.[6][14]

-

Topoisomerase Inhibition: Early in vitro studies suggested that harmine could function as a topoisomerase inhibitor, interfering with DNA replication and transcription.[13][16][17] Topoisomerase inhibitors can be potent anticancer agents by causing DNA strand breaks that lead to apoptosis.[18] However, other studies have shown that in intact cells, harmine and its derivatives may not activate the DNA damage response, suggesting that topoisomerase inhibition might not be its primary mechanism in vivo.[13]

-

DNA Methyltransferase (DNMT) Inhibition: Harmine can inhibit the activity of DNMTs. For instance, it has been found to reduce the expression of DNMT1 in leukemia cells, leading to hypomethylation of tumor suppressor genes and subsequent cell cycle arrest.[1][6]

Modulation of Core Signaling Pathways

This compound's anticancer effects are mediated through its regulation of several critical intracellular signaling pathways that govern cell growth, survival, and proliferation.

2.1. PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Harmine and its hydrochloride salt are consistent inhibitors of this pathway.[1][19] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation (activation) of PI3K, AKT, and mTOR in various cancer cells, including breast, gastric, and colon cancer.[1][5][10] This inhibition is a key driver of harmine-induced apoptosis and autophagy.[1]

2.2. Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound differentially regulates the MAPK signaling network, which includes the ERK, JNK, and p38 pathways.

-

ERK Pathway: In many cancer cells, the ERK pathway is associated with proliferation. Harmine has been shown to reduce the phosphorylation of ERK, thereby inhibiting cell growth.[8][10][12]

-

JNK and p38 Pathways: In contrast, the JNK and p38 pathways are often activated by cellular stress and can promote apoptosis. Harmine treatment frequently leads to the increased phosphorylation of JNK and p38, contributing to its pro-apoptotic effects.[4][10][19]

2.3. AKT/FOXO3a Pathway

FOXO3a is a transcription factor and tumor suppressor that is a downstream target of AKT. When AKT is active, it phosphorylates and inactivates FOXO3a by sequestering it in the cytoplasm. By inhibiting AKT phosphorylation, this compound allows FOXO3a to remain active and translocate to the nucleus, where it can upregulate the expression of genes involved in cell cycle arrest (e.g., p21, p27) and apoptosis.[5][19]

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for harmine and its derivatives across various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | SK-Hep1 | Hepatocellular Carcinoma | 98.5 | 24 | [4] |

| SK-Hep1 | Hepatocellular Carcinoma | 55.0 | 48 | [4] | |

| SK-Hep1 | Hepatocellular Carcinoma | 11.5 | 72 | [4] | |

| Harmine | PANC-1 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] |

| CFPAC-1 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |

| SW1990 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |

| BxPC-3 | Pancreatic Cancer | 5.40 - 13.67 | - | [20] | |

| Harmine | MDA-MB-231 | Breast Cancer | 50 - 150 (effective range) | 48 | [8] |

| MCF-7 | Breast Cancer | 50 - 150 (effective range) | 48 | [8] | |

| Harmine Derivative (10f) | A549 | Lung Adenocarcinoma | ~3.2 | - | [13] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~4.5 | - | [13] | |

| Harmine Derivative (G11) | MCF-7 | Breast Cancer | 0.34 | - | [9] |

| Harmine | - | DYRK1A Inhibition | ~0.1 | - | [15] |

Key Experimental Protocols: Methodologies

The following are generalized protocols for key experiments commonly used to elucidate the mechanism of action of this compound.

4.1. Cell Viability Assay (MTT/SRB Assay)

-

Principle: To determine the cytotoxic or anti-proliferative effects of a compound.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

Add MTT reagent or fix cells for SRB staining.

-

After incubation, solubilize the formazan crystals (MTT) or the bound dye (SRB).

-

Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

-

4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Treat cells with this compound for a predetermined time.

-

Harvest the cells (including floating cells in the medium).

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

-

4.3. Cell Cycle Analysis

-

Principle: To determine the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Culture and treat cells with this compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol.

-

Treat cells with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4.4. Western Blotting

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle, and apoptosis.

-

Methodology:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, Cyclin B1).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Visualizations: Pathways and Workflows

Caption: Overview of this compound's multi-targeted mechanism of action in cancer cells.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: A typical experimental workflow for investigating harmine's anticancer effects.

Conclusion and Future Directions

This compound is a multi-faceted anticancer agent that disrupts cancer cell proliferation and survival through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways like PI3K/AKT/mTOR and MAPK.[1][4][12] Its ability to target multiple vulnerabilities in cancer cells makes it a promising candidate for further drug development.

Despite its demonstrated efficacy, the clinical application of harmine is challenged by its poor solubility and potential for neurotoxicity.[1][2] Current research is focused on synthesizing novel harmine derivatives that retain or enhance the anticancer activity while reducing toxic side effects.[1][13][21] These next-generation compounds, along with combination therapies that leverage harmine's ability to sensitize cancer cells to conventional chemotherapeutics, represent a promising frontier in cancer treatment.[1][20]

References

- 1. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]

- 7. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Harmine suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Evaluation of Human DNA Topoisomerase I Inhibition by Peganum harmala L. Seeds Extract and Its β -Carboline Alkaloids [sites.ualberta.ca]

- 17. Synthesis and Biological Evaluation of Harmirins, Novel Harmine–Coumarin Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 19. This compound Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Related Videos - Harmine suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition [visualize.jove.com]

Neuroprotective Effects of Harmine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmine hydrochloride, a beta-carboline alkaloid originally isolated from Peganum harmala, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current understanding of harmine's neuroprotective effects, focusing on its molecular targets and modulation of key signaling pathways implicated in neurodegeneration. Preclinical evidence from in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and traumatic brain injury is presented, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neurological disorders.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, necessitates the development of therapeutic agents with multiple mechanisms of action. This compound has garnered considerable attention in this regard due to its ability to modulate several key pathways involved in neuronal survival and function. This guide synthesizes the existing preclinical data on the neuroprotective effects of this compound.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-excitotoxic actions, as well as direct modulation of critical signaling pathways.

Anti-inflammatory Effects

Harmine has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[1] A key mechanism is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome, a multiprotein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] By inhibiting the NLRP3 inflammasome, harmine reduces the inflammatory cascade that contributes to neuronal damage in various neurodegenerative conditions.[2][3]

Antioxidant Properties

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Harmine demonstrates significant antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4] Furthermore, it upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and cytoprotective genes.[5][6]

Anti-excitotoxicity

Excessive stimulation of glutamate receptors, leading to excitotoxicity, is a common pathway of neuronal injury. Harmine has been shown to increase the expression and activity of the glutamate transporter 1 (GLT-1), which is responsible for the majority of glutamate uptake in the brain.[7][8][9] By enhancing glutamate clearance from the synaptic cleft, harmine protects neurons from excitotoxic damage.[7][8]

Modulation of Key Signaling Pathways

DYRK1A Inhibition

Harmine is a potent and specific inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10][11][12] Overexpression of DYRK1A is implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[13] By inhibiting DYRK1A, harmine can reduce tau pathology.[14]

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[15] Harmine has been shown to enhance the BDNF/TrkB signaling pathway, leading to increased levels of BDNF and phosphorylated TrkB.[16][17][18] This activation of pro-survival signaling contributes significantly to its neuroprotective effects.

NRF2-Mediated Antioxidant Response

As mentioned, harmine activates the NRF2 signaling pathway.[5][6] This pathway is a central hub for cellular defense against oxidative stress.[19] Upon activation by harmine, NRF2 translocates to the nucleus and induces the expression of a wide range of antioxidant and detoxification genes, thereby bolstering the neuron's ability to withstand oxidative insults.

NLRP3 Inflammasome Inhibition

Harmine's inhibition of the NLRP3 inflammasome is a critical component of its anti-inflammatory and neuroprotective effects.[2][3] The NLRP3 inflammasome is a key player in the innate immune response, and its dysregulation is implicated in several neurodegenerative diseases.[20][21] By suppressing its activation, harmine mitigates the downstream inflammatory cascade that drives neurodegeneration.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of this compound.

Table 1: In Vitro Studies

| Model System | Harmine Concentration | Key Findings | Reference |

| Human Brain Organoids | 7.5 µM | Upregulation of proteins related to synaptic vesicle cycle and neurotrophin signaling. | [16] |

| Yeast model of Huntington's Disease (103Q-htt) | 25 µg/mL | ~2-fold increase in cell survival. | [22] |

| DYRK1A Kinase Assay | IC50 = 33 nM | Potent inhibition of DYRK1A. | [11][12] |

| DYRK1B Kinase Assay | IC50 = 166 nM | Selective inhibition compared to DYRK1A. | [11][12] |

| DYRK2 Kinase Assay | IC50 = 1.9 µM | Lower potency compared to DYRK1A/1B. | [11][12] |

| DYRK4 Kinase Assay | IC50 = 80 µM | Lowest potency among the DYRK family. | [11][12] |

| OKA-induced SH-SY5Y cells | Not specified | Inhibition of tau hyperphosphorylation. | [14] |

| High Glucose-treated SH-SY5Y cells | Not specified | Inhibition of NLRP3 inflammasome activation. | [2] |

Table 2: In Vivo Studies

| Animal Model | Harmine Dosage | Route of Administration | Duration | Key Findings | Reference |

| Traumatic Brain Injury (Rat) | 30 mg/kg/day | Intraperitoneal | 5 days | Attenuated cerebral edema, improved learning and memory, increased GLT-1 expression, and reduced IL-1β and TNF-α. | [7][8] |

| Scopolamine-induced Memory Impairment (Mouse) | 20 mg/kg | Oral gavage | 2 weeks | Enhanced spatial cognition. | [23] |

| APP/PS1 Transgenic Mice (Alzheimer's Model) | 20 mg/kg | Oral gavage | 10 weeks | Slightly improved memory impairment. | [23] |

| 3-Nitropropionic Acid-induced Neurotoxicity (Rat) | 10 mg/kg/day | Intraperitoneal | Not specified | Increased protein levels of NRF2, AMPK, and p21; reduced Caspase-3 levels. | [5] |

| STZ-induced Diabetic Rats (Cognitive Impairment) | Not specified | Not specified | Not specified | Ameliorated learning and memory impairment; inhibited NLRP3 inflammasome activation; enhanced BDNF and p-TrkB levels. | [17] |

| Haloperidol-induced Catalepsy (Rat) | Not specified | Not specified | Not specified | Eliminated catalepsy. | [24][25] |

| MPTP-induced Parkinsonism (Mouse) | Not specified | Not specified | Not specified | Reduced oligokinesia and rigidity. | [24][25] |

| LPS-injected Mouse (Neuroinflammation) | 20 mg/kg | Intraperitoneal | 15 days | Suppressed neuroinflammation. | [26] |

| Old Rats (Cognitive Enhancement) | 1 mg/kg and 5 mg/kg | Not specified | Not specified | Enhanced short-term memory. | [13] |

| Ethanol-induced Memory Impairment (Mouse) | Not specified | Intragastric | Not specified | Improved spatial learning memory deficit; downregulated IL-6, IL-1β, and TNF-α; upregulated BDNF. | [27] |

Experimental Protocols

Traumatic Brain Injury (TBI) Model in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

TBI Induction: A weight-drop device is used to induce a controlled cortical impact.

-

Harmine Administration: this compound is dissolved in saline and administered via intraperitoneal injection at a dose of 30 mg/kg per day for 5 consecutive days, starting immediately after TBI.

-

Behavioral Assessment: The Morris Water Maze test is used to assess spatial learning and memory.

-

Biochemical Analysis: Brain tissue (hippocampus) is collected for Western blot analysis to measure the protein expression levels of GLT-1, IL-1β, TNF-α, and apoptosis-associated caspase 3.[7][8]

Alzheimer's Disease Model in APP/PS1 Transgenic Mice

-

Animal Model: APP/PS1 double transgenic mice, which develop amyloid plaques and cognitive deficits.

-

Harmine Administration: Harmine is administered by oral gavage at a dose of 20 mg/kg for 10 weeks.

-

Behavioral Assessment: The Morris Water Maze test is used to evaluate spatial learning and memory.

-

Biochemical Analysis: Brain tissue is analyzed for acetylcholinesterase activity. Molecular docking studies are also performed to investigate the interaction between harmine and acetylcholinesterase.[23]

Huntington's Disease Model in Yeast

-

Model System: Saccharomyces cerevisiae expressing a mutant huntingtin fragment (103Q-htt) fused to GFP.

-

Harmine Treatment: Yeast cells are grown in the presence of varying concentrations of harmine (up to 25 µg/mL).

-

Aggregation Analysis: Intracellular aggregation of 103Q-htt is monitored by fluorescence microscopy.

-

Cell Viability Assay: Cell survival is assessed to determine the protective effect of harmine.[22]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: Key neuroprotective signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for a preclinical TBI study with harmine.

Conclusion and Future Directions

The preclinical evidence strongly supports the neuroprotective potential of this compound across a range of neurodegenerative disease models. Its ability to concurrently target multiple pathological mechanisms, including neuroinflammation, oxidative stress, excitotoxicity, and protein aggregation, through the modulation of key signaling pathways like DYRK1A, BDNF/TrkB, NRF2, and the NLRP3 inflammasome, makes it a compelling candidate for further investigation.

Future research should focus on elucidating the precise molecular interactions of harmine with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting well-designed clinical trials to evaluate its safety and efficacy in patients with neurodegenerative diseases. The development of harmine analogs with improved selectivity and reduced off-target effects also represents a promising avenue for therapeutic innovation.

References

- 1. Harmine exerts anxiolytic effects by regulating neuroinflammation and neuronal plasticity in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats [frontiersin.org]

- 3. Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harmine and Imipramine Promote Antioxidant Activities in Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harmine, a natural beta-carboline alkaloid, upregulates astroglial glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. Harmine treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Harmine Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of the NLRP3 inflammasome provides neuroprotection in rats following amygdala kindling-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of the NLRP3 inflammasome provides neuroprotection in rats following amygdala kindling-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Effects of harmine, an acetylcholinesterase inhibitor, on spatial learning and memory of APP/PS1 transgenic mice and scopolamine-induced memory impairment mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Experimental study of antiparkinsonian action of the this compound original compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Effects and mechanisms of harmine on ameliorating ethanol-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Harmine Hydrochloride: A Technical Guide

Abstract

Harmine hydrochloride, a β-carboline alkaloid originally isolated from Peganum harmala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth review of the molecular mechanisms underlying these effects, focusing on the modulation of key inflammatory signaling pathways. We present a synthesis of experimental evidence from both in vitro and in vivo studies, detailing the compound's impact on cytokine production, inflammatory enzyme expression, and cellular signaling cascades. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to Inflammation and this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to a variety of diseases. Key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT), are central to orchestrating the inflammatory response, leading to the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).

Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]-indole) is a naturally occurring β-carboline alkaloid with a wide range of pharmacological activities, including neuroprotective, anti-diabetic, and anti-cancer effects.[1][2] Emerging evidence has highlighted its potent anti-inflammatory properties, positioning this compound, its salt form, as a promising candidate for therapeutic development.[3][4] This guide explores the mechanisms through which this compound exerts its anti-inflammatory effects.

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress key signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα).[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the degradation of IκBα.[1] This allows the p65 subunit to be phosphorylated and translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1][5]

Harmine has been shown to be a potent inhibitor of this pathway.[6][7] Studies demonstrate that harmine inhibits both TNF-α and LPS-induced NF-κB transactivity and the subsequent nuclear translocation of the p65 subunit in macrophages.[3][7] This inhibition appears to occur through the modulation of p65 phosphorylation, independent of IκBα degradation.[5] By blocking NF-κB activation, harmine effectively reduces the mRNA and protein expression of downstream targets, including TNF-α, IL-1β, and IL-6.[3][6][7]

Modulation of MAPK and AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical mediators of inflammation.[2][8] Activation of these kinases leads to the phosphorylation of various transcription factors, including activator protein-1 (AP-1), which works in concert with NF-κB to promote the expression of inflammatory genes.[1]

Harmine has been shown to inhibit the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[8][9][10] The inhibition of JNK activity is specifically associated with a reduction in AP-1 activity.[1][5] This multi-targeted inhibition of the MAPK cascade contributes significantly to harmine's overall anti-inflammatory effect.[11]

Inhibition of STAT1 Activation

The STAT1 pathway is another important route for inflammatory signaling, particularly for the induction of enzymes like inducible nitric oxide synthase (iNOS).[5] Harmine effectively inhibits the LPS-induced phosphorylation of STAT1 at both tyrosine and serine residues.[5][12] This action further contributes to its ability to suppress the expression of key inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo models.

In Vitro Studies

In vitro studies typically utilize macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory response.

Table 1: Effect of Harmine on Inflammatory Mediators in LPS-Stimulated Macrophages

| Cell Line | Mediator | Treatment | Concentration | Result | Reference |

| RAW 264.7 | NF-κB | Harmine | 10-50 µM | Dose-dependent inhibition of transcriptional activity | [5] |

| RAW 264.7 | TNF-α | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in secretion | [4] |

| RAW 264.7 | IL-6 | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in secretion | [4] |

| RAW 264.7 | NO (iNOS) | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent decrease in production | [4] |

| RAW 264.7 | COX-2 | Harmine | 1, 5, 10, 25 µmol/L | Dose-dependent inhibition of expression | [4] |

| Peritoneal Macrophages | IL-12 | Harmine | ~5-20 µM | Dose-dependent decrease in production | [5] |

| Peritoneal Macrophages | TNF-α, IL-6 | Harmine | ~5-20 µM | Potent suppression of secretion | [1][5] |

In Vivo Studies

Animal models are crucial for validating the therapeutic potential of this compound. Common models include LPS-induced systemic inflammation and carrageenan-induced localized edema.

Table 2: Effect of Harmine in Animal Models of Inflammation

| Model | Species | Harmine Dose | Effect | Reference |

| LPS-induced lung injury | Mouse | 30 mg/kg | Markedly averted lung damage; decreased serum TNF-α, IL-1β, IL-6 | [3][6][7] |

| LPS-induced endotoxemia | Mouse | 30 mg/kg (i.p.) | Suppressed liver expression of iNOS and COX-2 genes | [1][5] |

| Sepsis-induced cardiac dysfunction | Mouse | Not specified | Reduced circulating NO, IL-1β, TNF-α, MCP-1 | [4] |

| Carrageenan-induced paw edema | Rat | 50 mg/kg | 74.15% inhibition of inflammation at 8 hours | [13] |

| Complete Freund's Adjuvant (CFA) Arthritis | Rat | 10, 25, 50 mg/kg | Reduced C-reactive protein and serum TNF-α | [13][14] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is standard for assessing the in vitro anti-inflammatory activity of a compound.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 1-12 hours).[4]

-

Inflammatory Stimulus: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a set duration (e.g., 12-24 hours).[4]

-

Sample Collection:

-

Supernatant: The culture medium is collected to measure secreted cytokines (TNF-α, IL-6) via ELISA and nitric oxide (NO) via the Griess reaction.[4]

-

Cell Lysate: Cells are washed with PBS and lysed using RIPA buffer.[1] The lysate is used for Western blotting to analyze the expression and phosphorylation of proteins like iNOS, COX-2, p65, IκBα, and MAPKs.[1][4]

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute, localized inflammation.[15][16]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are divided into groups: Normal Control, Carrageenan Control, Standard Drug (e.g., Indomethacin 5 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).[13][14]

-

Treatment Administration: this compound or the standard drug is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[15]

-

Induction of Edema: A 0.1 mL injection of 1% λ-carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[15][17]

-

Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at regular intervals post-injection (e.g., every hour for up to 8 hours).[13][15]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated relative to the carrageenan control group.

Western Blotting for Protein Analysis

-

Protein Quantification: Protein concentration in cell lysates is determined using a Bradford or BCA assay.[1]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-COX-2) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Sample Addition: Culture supernatants (collected as per protocol 4.1) are added to the wells.

-

Detection Antibody: A biotinylated detection antibody is added, which binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Quantification: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.

Conclusion

This compound exhibits robust anti-inflammatory properties by targeting multiple, critical signaling pathways. Its primary mechanism involves the potent suppression of the NF-κB pathway, complemented by the inhibition of MAPK and STAT1 activation. This multi-pronged approach effectively downregulates the production of a wide array of pro-inflammatory cytokines and enzymes. The quantitative data from both cellular and animal models provide strong evidence for its therapeutic potential in managing inflammatory conditions. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full pharmacological profile of this compound and advancing its development as a novel anti-inflammatory agent.

References

- 1. Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - OPEN Foundation [open-foundation.org]

- 7. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway [frontiersin.org]

- 11. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Ameliorative Effect of Harmine on Acute and Chronic Inflammation in Wistar Rats | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

Harmine Hydrochloride as a DYRK1A Inhibitor in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of harmine hydrochloride's role as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a critical enzyme implicated in the pathophysiology of several neurological disorders. This document details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: DYRK1A's Central Role in Neuropathology

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in brain development, including neurogenesis, neuronal differentiation, and synaptic plasticity.[1][2] The gene for DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neurological abnormalities associated with Down syndrome (DS).[3][4][5]

Elevated DYRK1A activity is not limited to DS; it is also implicated in other major neurodegenerative diseases.[6] In Alzheimer's disease (AD), DYRK1A contributes to two pathological hallmarks: the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[3][5] It does so by phosphorylating the amyloid precursor protein (APP), which promotes its amyloidogenic cleavage, and by directly hyperphosphorylating the tau protein at multiple sites, leading to its aggregation into NFTs.[2][3][7] Increased DYRK1A levels have also been observed in the brains of patients with Parkinson's disease and other tauopathies.[6] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for these conditions.[6][7]

This compound: A Potent, ATP-Competitive DYRK1A Inhibitor

Harmine, a naturally occurring β-carboline alkaloid, has been identified as a potent and selective inhibitor of DYRK1A.[8][9] Its hydrochloride salt is a water-soluble form used in experimental studies. Harmine functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[10] This mechanism effectively blocks the downstream pathological effects of DYRK1A overexpression.

However, a significant challenge for the clinical application of harmine is its potent "off-target" activity as a reversible inhibitor of monoamine oxidase A (MAO-A).[11][12] This dual inhibition complicates its therapeutic profile and has spurred the development of harmine analogs with greater selectivity for DYRK1A.[11]

Quantitative Data on Harmine's Inhibition Profile and Pharmacokinetics

The following tables summarize key quantitative data for harmine and its hydrochloride salt, providing a basis for comparison and experimental design.

Table 1: In Vitro Inhibitory Activity of Harmine

| Target | Assay Type | IC50 Value | Source |

|---|---|---|---|

| DYRK1A | Substrate Phosphorylation | 33 nM | [8] |

| In-cell Substrate Phosphorylation | 48 nM | [8] | |

| 33P-ATP Radiolabel Assay | 9 nM | [11] | |

| Tau Phosphorylation | 0.7 µM (700 nM) | [13] | |

| General | 80 nM | [14] | |

| General | 190 nM | [15] | |

| DYRK1B | Substrate Phosphorylation | 166 nM | [8] |

| DYRK2 | Substrate Phosphorylation | 1.9 µM (1900 nM) | [8] |

| General | 900 nM | [14] | |

| DYRK3 | General | 800 nM | [14] |

| DYRK4 | Substrate Phosphorylation | 80 µM (80,000 nM) | [8] |

| MAO-A | MAO-GLO Assay | 60 nM | [11] |

| | General | Ki = 16.9 nM |[12] |

Table 2: In Vitro Cellular Effects of Harmine

| Cell Line | Effect Measured | Parameter | Value | Source |

|---|---|---|---|---|

| H4 Neuroglioma | Cell Viability | IC50 | 12 µM | [13] |

| H4 Glioblastoma | Cell Viability | IC50 | 4.9 µM |[11] |

Table 3: Pharmacokinetic Parameters of Harmine/Harmine Hydrochloride in Rodents

| Administration | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | T½ (Elimination Half-Life) | Source |

|---|---|---|---|---|---|

| Oral (Harmine) | 40.0 mg/kg | 67.1 ± 34.3 ng/mL | --- | 4.73 ± 0.71 h | [16][17] |

| Oral (Harmine HCl) | 50 mg (equimolar to harmine) | Significantly higher than harmine base | Faster than harmine base | --- |[18] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate harmine's efficacy.

This method measures the transfer of a radiolabeled phosphate from ATP to a DYRK1A substrate.

-

Objective: To determine the IC50 value of harmine for DYRK1A.

-

Materials:

-

Full-length recombinant human DYRK1A enzyme.

-

Kinase substrate (e.g., casein or a specific peptide like dynatide 3).[10][11]

-

ATP solution (e.g., 10 µM).[11]

-

Radioisotope-labeled ATP ([γ-33P]-ATP or [γ-32P]-ATP).[10][11]

-

This compound dissolved in DMSO, prepared in a 10-point, 3-fold serial dilution.

-

Reaction buffer (composition varies, typically includes MgCl2, DTT, and a buffer like HEPES).

-

Filter paper (e.g., P81 phosphocellulose).

-

Scintillation counter.

-

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, DYRK1A enzyme, and the kinase substrate.

-

Add serially diluted harmine or DMSO (vehicle control) to the reaction mixtures and incubate briefly.

-

Initiate the kinase reaction by adding the ATP and radiolabeled ATP mixture.

-

Allow the reaction to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 30°C).[11]

-

Stop the reaction by spotting the mixtures onto the filter paper.

-

Wash the filter papers extensively with phosphoric acid to remove unreacted ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each harmine concentration relative to the control and determine the IC50 value using non-linear regression analysis.

-

This protocol assesses harmine's ability to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its substrate, tau.

-

Objective: To determine if harmine reduces tau phosphorylation at specific sites in a cell-based model.

-

Materials:

-

Human neuroglioma cell line (e.g., H4 cells) stably expressing human tau (H4-tau).[13]

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., Complete Lysis-M with protease and phosphatase inhibitors).[13]

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting transfer system.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in TBS-T for phospho-proteins).[13]

-

Primary antibodies: anti-phospho-tau (specific sites like pS396), anti-total-tau, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture H4-tau cells to a desired confluency.

-

Treat the cells with various concentrations of harmine (e.g., 0.8 µM to 8 µM) or DMSO for a specified duration (e.g., 96 hours).[13]

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Quantify the total protein concentration in each lysate using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pS396-tau) overnight at 4°C.[13]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total tau and β-actin to normalize the phospho-tau signal.

-

This in vivo protocol evaluates the potential of this compound to alleviate motor deficits in a preclinical model of Parkinson's disease.

-

Objective: To assess the anti-parkinsonian effects of this compound.[19]

-

Materials:

-

Mice (e.g., C57BL/6).

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin.

-

This compound.

-

Levodopa (positive control).[19]

-

Saline solution.

-

Equipment for behavioral testing (e.g., open field for assessing oligokinesia, stride length analysis).

-

-

Procedure:

-

Induce Parkinson's syndrome by administering MPTP to the mice according to an established regimen.

-

Divide the animals into experimental groups: vehicle control, MPTP + vehicle, MPTP + this compound (at various doses), and MPTP + Levodopa.[19]

-

Administer the respective treatments (e.g., intraperitoneally or orally) for a defined period.

-

Conduct behavioral tests to assess motor function. For example, measure stride length to quantify rigidity and oligokinesia.[19]

-

Compare the performance of the harmine-treated group to the vehicle-treated and Levodopa-treated groups.

-

(Optional) At the end of the study, perform histological analysis of the substantia nigra to assess dopaminergic neuron survival.

-

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and processes.

Caption: Pathological signaling of DYRK1A in Alzheimer's Disease and the inhibitory action of harmine.

Caption: General experimental workflow for evaluating a DYRK1A inhibitor like harmine.

Caption: Logical relationship of harmine's dual inhibition of DYRK1A and MAO-A.

Therapeutic Potential and Future Directions

This compound has demonstrated significant potential as a tool compound and a therapeutic lead. Its ability to inhibit DYRK1A, reduce tau phosphorylation, and ameliorate functional deficits in animal models of neurodegeneration provides a strong rationale for its further investigation.[9][13][19] Studies have shown it can reduce oligokinesia and rigidity in models of Parkinson's disease and improve memory in aged rats.[9][19]

The primary obstacle to harmine's clinical development is its lack of selectivity, particularly its potent inhibition of MAO-A.[11] This can lead to significant side effects and a high risk of drug-drug interactions, especially with serotonergic agents. The focus of current drug development efforts is therefore on creating harmine-based analogs that retain high affinity for DYRK1A while minimizing or eliminating MAO-A inhibition.[20][21] By modifying the harmine scaffold, researchers aim to develop next-generation DYRK1A inhibitors with an improved safety profile, paving the way for effective treatments for Down syndrome, Alzheimer's disease, and other devastating neurological disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Recent research and development of DYRK1A inhibitors [html.rhhz.net]

- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of DYRK1A in neurodegenerative diseases – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DYRK1A inhibition as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harmine treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Harmine - Wikipedia [en.wikipedia.org]

- 13. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Harmine | DYRK | Tocris Bioscience [tocris.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]

- 18. An experimental study of the systemic bioavailability of the drug "Harmin hydrochloride, capsules" in comparison with native garmin on chinchilla rabbits | Adekenov | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

- 19. Experimental study of antiparkinsonian action of the this compound original compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Apoptosis in Tumor Cells by Harmine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Harmine hydrochloride (HMH), a water-soluble derivative of the β-carboline alkaloid harmine, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce programmed cell death, or apoptosis, in a variety of tumor cells.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental validation of HMH-induced apoptosis, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism: A Multi-Faceted Approach to Triggering Cell Death

This compound orchestrates tumor cell apoptosis through a complex interplay of signaling pathways, primarily converging on the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. Its action is characterized by the modulation of key regulatory proteins, leading to cell cycle arrest and eventual cell demise.

Key Signaling Pathways Implicated in HMH-Induced Apoptosis

This compound's pro-apoptotic activity is mediated through several critical signaling cascades:

-

The PI3K/AKT/mTOR Pathway: HMH has been shown to inhibit the phosphorylation of key components of this pro-survival pathway, including PI3K, AKT, and mTOR, in various cancer cell lines such as colorectal and breast cancer cells.[2][3] This inhibition lifts the suppressive brakes on apoptotic machinery.

-

The MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also significantly modulated by HMH. Studies have shown that HMH can downregulate the phosphorylation of the pro-proliferative ERK while upregulating the stress-activated JNK and p38 kinases, thereby promoting apoptosis in colorectal and hepatocellular carcinoma cells.[1][2][4]

-

The p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of apoptosis. Harmine and its derivatives have been observed to upregulate p53 expression, which in turn can trigger the apoptotic cascade.[1][5]

-

Regulation of Bcl-2 Family Proteins: A consistent finding across multiple studies is the ability of HMH to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. HMH treatment typically leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2][6][7][8] This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptosis pathway.

-

Caspase Activation: The induction of apoptosis by HMH culminates in the activation of the caspase cascade. Evidence points to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[1][2][7][9] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2][9]

Quantitative Analysis of this compound's Pro-Apoptotic Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent efficacy of this compound in inducing apoptosis and modulating key apoptotic markers in different cancer cell lines.

| Cell Line | Cancer Type | HMH Concentration (µM) | Apoptosis Rate (%) | Citation |

| SK-Hep1 | Hepatocellular Carcinoma | 50 | 26.92 | [1] |

| HCT116 | Colorectal Cancer | 40 | 21.98 | [2] |

| BHT-101 | Anaplastic Thyroid Cancer | 20 | Increased Annexin V positive cells | [10] |

| AGS | Gastric Cancer | Not specified | Significantly increased | [11] |

| Sf9 | Ovarian Cancer | 7.5 µg/mL (after 24h) | 32.1 | [12] |

Table 1: Apoptosis Rates Induced by this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | HMH Concentration | Effect on Bcl-2 | Effect on Bax | Citation |

| SK-Hep1 | Hepatocellular Carcinoma | Dose-dependent | Decreased | Increased | [6] |

| HCT116 | Colorectal Cancer | Dose-dependent | Decreased | Increased | [2][7] |

| SGC-7901 | Gastric Cancer | 4 µg/ml (Harmine) | Decreased | Increased | [8] |

| AGS | Gastric Cancer | Not specified | Decreased | Increased | [11] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent (Harmine) | Decreased | No change | [13] |

| B16F-10 | Melanoma | Not specified (Harmine) | Down-regulated | Up-regulated |

Table 2: Modulation of Bcl-2 Family Proteins by this compound.

| Cell Line | Cancer Type | HMH Concentration | Effect on Caspase-9 | Effect on Caspase-3 | Effect on PARP | Citation |

| SK-Hep1 | Hepatocellular Carcinoma | Dose-dependent | Cleavage/Activation | Cleavage/Activation | Cleavage | [1] |

| HCT116 | Colorectal Cancer | Dose-dependent | Cleavage/Activation | Cleavage/Activation | Cleavage | [2] |

| MGC-803 & SMMC-7721 | Digestive Tumor | Not specified | Cleavage/Activation | Cleavage/Activation | Cleavage | [9] |

| AGS | Gastric Cancer | Not specified | Not specified | Increased | Not specified | [11] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent (Harmine) | Activation | Activation | Not specified | [13] |

Table 3: Activation of Caspases and Cleavage of PARP by this compound.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.

Caption: Signaling pathways modulated by this compound to induce apoptosis.

Caption: A generalized experimental workflow for investigating HMH-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16]

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]

-

Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[18]

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.[1][2]

-

Protein Extraction: Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of tumor cells. Its multi-targeted approach, involving the inhibition of pro-survival pathways like PI3K/AKT/mTOR and the activation of pro-apoptotic cascades involving MAPKs, p53, and the Bcl-2 family of proteins, underscores its therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.

References

- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Harmine in Up-regulating p53 Gene Expression and Inducing Apoptosis in MCF-7 Cell Line [mejc.sums.ac.ir]

- 6. This compound Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The impact of this compound on growth, apoptosis and migration, invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic and Apoptotic Activity of the Novel Harmine Derivative ZC-14 in Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

An In-depth Technical Guide to the Bioavailability and Stability of Harmine vs. Harmine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bioavailability and stability of harmine and its hydrochloride salt. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to serve as a critical resource for researchers engaged in the study and development of harmine-based therapeutics.

Executive Summary

Harmine, a β-carboline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its bioavailability and stability. This guide elucidates the key differences between harmine free base and its hydrochloride salt, offering a comparative analysis to inform formulation and development strategies. While harmine hydrochloride demonstrates improved pharmacokinetic parameters such as a faster time to reach maximum concentration (Tmax) and a higher maximum concentration (Cmax), its overall exposure (AUC) is comparable to that of the free base. The stability of these compounds is a critical consideration, with both being susceptible to degradation under specific environmental conditions. This document provides a detailed examination of these parameters, supported by experimental protocols and data-driven visualizations.

Comparative Bioavailability and Pharmacokinetics